Cas no 1249436-08-5 (2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine)
2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine
- AKOS011628326
- EN300-1999619
- 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine
- 1249436-08-5
-
- Inchi: 1S/C7H13N3O/c8-2-6-11-7-5-10-4-1-3-9-10/h1,3-4H,2,5-8H2
- InChI Key: ILKHLUROEIRRLO-UHFFFAOYSA-N
- SMILES: O(CCN)CCN1C=CC=N1
Computed Properties
- Exact Mass: 155.105862047g/mol
- Monoisotopic Mass: 155.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 53.1Ų
2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1999619-1g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-1999619-5g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 5g |
$1614.0 | 2023-09-16 | ||
| Enamine | EN300-1999619-10g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 10g |
$2393.0 | 2023-09-16 | ||
| Enamine | EN300-1999619-0.05g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-1999619-0.1g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-1999619-0.25g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-1999619-0.5g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1999619-1.0g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1999619-2.5g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-1999619-5.0g |
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-amine |
1249436-08-5 | 5g |
$2858.0 | 2023-05-31 |
2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine
Professional Introduction to Compound with CAS No. 1249436-08-5 and Product Name: 2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine
The compound with the CAS number 1249436-08-5 and the product name 2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a pyrazole moiety in its structure is particularly noteworthy, as pyrazole derivatives are widely recognized for their diverse biological activities and therapeutic properties.
Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrazole-based scaffolds in the design of novel pharmaceutical agents. The 1H-pyrazol-1-yl group in the compound's name is a key feature that contributes to its pharmacological profile. Studies have demonstrated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These properties make them attractive candidates for further exploration in drug discovery.
The molecular structure of 2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine incorporates an ethoxyethanamine moiety, which is known to enhance solubility and bioavailability. This structural feature is crucial for ensuring that the compound can effectively interact with biological targets and exhibit desired pharmacological effects. The combination of the pyrazole ring and the ethoxyethanamine side chain creates a versatile framework that can be modified to optimize pharmacokinetic and pharmacodynamic properties.
In the context of contemporary pharmaceutical research, the development of novel compounds with enhanced efficacy and reduced side effects is a primary goal. The compound in question has been investigated for its potential role in modulating various biological pathways. Preliminary studies suggest that it may interfere with key signaling cascades involved in inflammation and cell proliferation. These findings are particularly relevant given the increasing demand for targeted therapies that address specific disease mechanisms.
The synthesis of 2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine involves sophisticated organic chemistry techniques that ensure high purity and yield. Advanced synthetic methodologies have been employed to construct the complex molecular framework while maintaining functional group integrity. This approach underscores the importance of precision in chemical synthesis, particularly when dealing with compounds intended for pharmaceutical use.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess its binding affinity to various biological targets. This process accelerates the identification of optimized analogs with improved pharmacological profiles. The integration of in silico tools with traditional wet chemistry methods has revolutionized drug discovery, enabling more efficient identification of promising candidates.
The biological activity of 2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine has been preliminarily evaluated using both in vitro and in vivo models. Initial results indicate that it exhibits significant inhibitory effects on certain enzymes and receptors implicated in disease pathogenesis. These findings are encouraging and warrant further investigation into its therapeutic potential. The compound's ability to modulate key biological pathways makes it a valuable asset in the quest for novel therapeutic interventions.
Future research directions include exploring the compound's mechanism of action in greater detail. Understanding how it interacts with biological targets at the molecular level will provide critical insights into its therapeutic efficacy and potential side effects. Additionally, studies on its metabolic stability and excretion pathways will be essential for optimizing dosing regimens and ensuring safety.
The significance of this compound extends beyond its immediate applications in drug development. It serves as a testament to the power of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining expertise from various scientific disciplines, researchers can overcome challenges associated with complex molecular systems and develop innovative solutions to pressing medical needs.
In conclusion, 2-2-(1H-pyrazol-1-yl)ethoxyethan-1-amine (CAS No. 1249436-08-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique molecular structure, characterized by a pyrazole moiety and an ethoxyethanamine side chain, positions it as a versatile tool for drug discovery. Ongoing studies aim to elucidate its pharmacological properties and evaluate its potential as a therapeutic agent. As research continues to advance, this compound is poised to contribute significantly to the development of novel treatments for various diseases.
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